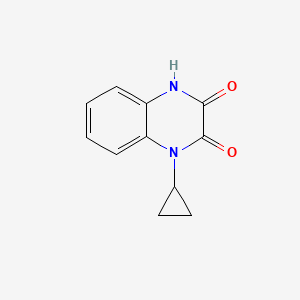
1-环丙基-1,4-二氢喹喔啉-2,3-二酮
描述
Synthesis Analysis
An efficient synthesis of 1,4-dihydroquinoxaline-2,3-dione has been achieved in a one-pot reaction at room temperature from substituted o-phenylene diamine and oxalic acid under solvent-free conditions .
Molecular Structure Analysis
The molecular structure of 1-Cyclopropyl-1,4-dihydroquinoxaline-2,3-dione is based on quinoxaline, a bicyclic compound consisting of a benzene ring fused to a pyrazine ring .
Chemical Reactions Analysis
The Diels-Alder reaction, a [4 + 2] cycloaddition, is a potential reaction for quinoxaline derivatives, resulting in the formation of a six-membered ring .
Physical And Chemical Properties Analysis
The general formula for a cycloalkane composed of n carbons is CnH2n . For 1-Cyclopropyl-1,4-dihydroquinoxaline-2,3-dione, the molecular formula is C11H10N2O2, indicating that it is not a cycloalkane but a derivative of quinoxaline.
科学研究应用
Medicinal Chemistry and Drug Development
1-Cyclopropyl-1,4-dihydroquinoxaline-2,3-dione has drawn attention in medicinal chemistry due to its potential pharmacophore properties. Researchers explore its interactions with biological targets, aiming to design novel drugs. Some studies focus on its anti-inflammatory, antiviral, or anticancer effects. Further investigations into its mechanism of action and structure-activity relationships are ongoing .
Neuroscience and Neuroprotection
The compound’s unique structure suggests neuroprotective properties. Researchers investigate its impact on neuronal health, synaptic transmission, and neuroinflammation. Potential applications include treating neurodegenerative diseases like Alzheimer’s or Parkinson’s. Preclinical studies explore its ability to enhance neuronal survival and reduce oxidative stress .
Antioxidant and Free Radical Scavenging
1-Cyclopropyl-1,4-dihydroquinoxaline-2,3-dione exhibits antioxidant activity. It scavenges free radicals, protecting cells from oxidative damage. Applications extend to food preservation, cosmetics, and pharmaceutical formulations. Researchers study its stability, bioavailability, and potential as a natural antioxidant .
Organic Synthesis and Green Chemistry
The compound’s one-pot synthesis at room temperature makes it attractive for green chemistry. Researchers explore its use as a building block for more complex molecules. Its reactivity in various reactions, such as cyclizations or cross-couplings, contributes to sustainable synthetic routes .
Materials Science and Optoelectronics
1-Cyclopropyl-1,4-dihydroquinoxaline-2,3-dione derivatives find applications in materials science. They exhibit interesting optical properties, including fluorescence and phosphorescence. Researchers incorporate them into organic light-emitting diodes (OLEDs), sensors, and photovoltaic devices .
Analytical Chemistry and Reference Standards
High-quality reference standards are essential for accurate analytical measurements. Researchers use 1-Cyclopropyl-1,4-dihydroquinoxaline-2,3-dione as a benchmark in pharmaceutical testing. Its purity, stability, and well-characterized properties ensure reliable results in chromatography, spectroscopy, and other analytical techniques .
作用机制
未来方向
Future research could focus on further exploring the properties and potential applications of 1-Cyclopropyl-1,4-dihydroquinoxaline-2,3-dione. Given the interest in quinoxaline derivatives as corrosion inhibitors , it would be interesting to investigate whether 1-Cyclopropyl-1,4-dihydroquinoxaline-2,3-dione has similar properties.
属性
IUPAC Name |
4-cyclopropyl-1H-quinoxaline-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c14-10-11(15)13(7-5-6-7)9-4-2-1-3-8(9)12-10/h1-4,7H,5-6H2,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONVGJIKVRHRZHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C3=CC=CC=C3NC(=O)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-1,4-dihydroquinoxaline-2,3-dione | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3aR,6aS)-5-benzyl-2-phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B2554503.png)
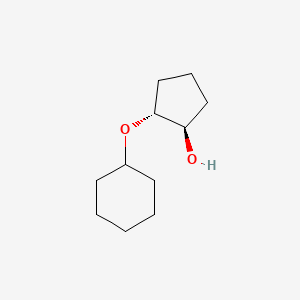

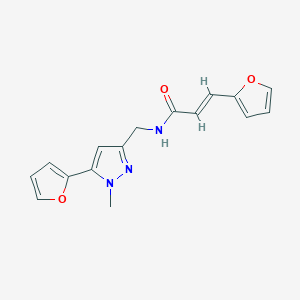
![2-((4-fluorophenyl)thio)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2554508.png)
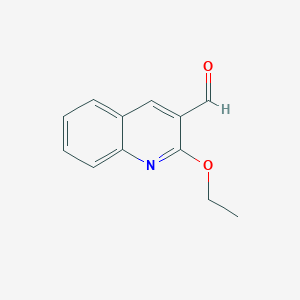

![1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-[(4-fluorophenyl)methyl]methanesulfonamide](/img/structure/B2554514.png)
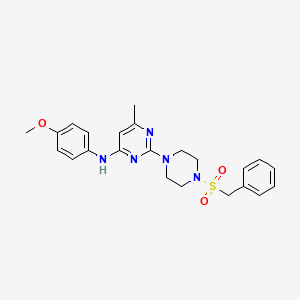
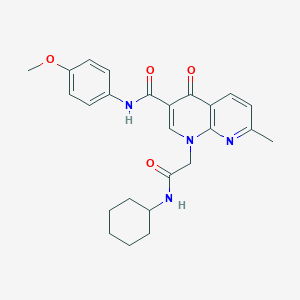
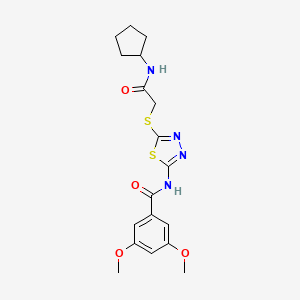
![3-[(4-bromophenyl)sulfanyl]-1-(2-methoxy-5-nitrophenyl)dihydro-1H-pyrrole-2,5-dione](/img/structure/B2554521.png)
![Tert-butyl N-[1-(4-fluorophenyl)-1-hydroxypropan-2-YL]carbamate](/img/structure/B2554522.png)
